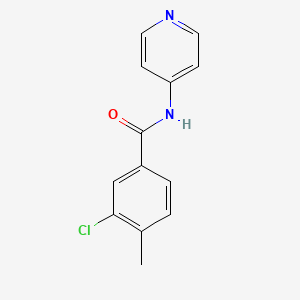![molecular formula C16H11ClF3NO B5769080 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide, commonly known as CTI-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CTI-1 has been shown to inhibit the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer.
作用機序
CTI-1 inhibits the activity of STAT3 by binding to a specific site on the protein. This prevents STAT3 from binding to DNA and activating genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTI-1 has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces the expression of genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to reduce the production of inflammatory cytokines, which are known to play a role in cancer progression.
実験室実験の利点と制限
One of the major advantages of CTI-1 is its specificity for STAT3. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, CTI-1 has some limitations, including its low solubility and stability, which can make it difficult to work with in lab experiments.
将来の方向性
There are several potential future directions for research on CTI-1. One area of focus is the development of more stable and soluble formulations of the compound. In addition, researchers are exploring the potential of CTI-1 as a combination therapy with other cancer drugs. Finally, there is interest in exploring the potential of CTI-1 for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, CTI-1 is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for STAT3 makes it a promising drug candidate, and ongoing research is exploring its potential in combination therapies and for the treatment of other diseases.
合成法
The synthesis of CTI-1 involves a multi-step process that starts with the reaction of 2-chloro-5-trifluoromethyl aniline with ethyl 3-phenylpropiolate. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and condensation, to yield the final product, CTI-1.
科学的研究の応用
CTI-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CTI-1 has been found to inhibit the activity of a protein called STAT3, which is known to play a key role in cancer cell growth and survival.
特性
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-8-7-12(16(18,19)20)10-14(13)21-15(22)9-6-11-4-2-1-3-5-11/h1-10H,(H,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBMMRYERLJOQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)

![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)
![N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5769104.png)